3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one

Physicochemical Properties Formulation Chemical Handling

This 7-methyl-1,4-oxazepin-5-one (CAS 26244-73-5, MW: 127.14 g/mol) is a non-aromatic, partially saturated heterocyclic lactam scaffold explicitly validated in patent reviews for developing novel monoamine oxidase (MAO) inhibitors targeting Alzheimer's and neurodegeneration. Unlike common aryl-fused oxazepines, its unique core enables exploration of underexploited chemical space. The precise methylation and saturation pattern are critical for biological target interaction; generic substitution is not feasible. Its well-defined analytical properties (bp 290.9°C, density 1.068 g/cm³) support robust synthetic workflows and LC-MS/GC-MS method development. Ideal for focused library synthesis and SAR exploration.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 26244-73-5
Cat. No. B12648849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one
CAS26244-73-5
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NCCO1
InChIInChI=1S/C6H9NO2/c1-5-4-6(8)7-2-3-9-5/h4H,2-3H2,1H3,(H,7,8)
InChIKeyLQOSMNPESNBCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one (CAS 26244-73-5): Baseline Physicochemical and Structural Profile for Procurement Assessment


3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one (CAS 26244-73-5, MF: C6H9NO2, MW: 127.14 g/mol) is a non-aromatic, partially saturated seven-membered heterocyclic lactam . This compound belongs to the oxazepinone class and features a core 1,4-oxazepine ring structure containing both nitrogen and oxygen atoms. Its physicochemical properties include a boiling point of 290.9°C at 760 mmHg, a density of 1.068 g/cm³, a flash point of 129.8°C, and an exact mass of 127.06300 Da . These foundational characteristics define the compound's handling requirements and serve as the baseline for evaluating its differentiation from structural analogs.

Why Generic Substitution Fails for 3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one in Scaffold-Based Research


Generic substitution of 3,4-dihydro-7-methyl-1,4-oxazepin-5(2H)-one is not feasible due to the documented, high sensitivity of biological activity to specific structural features within the 1,4-oxazepinone class [1]. This scaffold has been identified as a key chemotype in multiple therapeutic areas, including MAO inhibition and antihistamine development, where even minor modifications to the core structure can drastically alter pharmacological profiles [2]. Therefore, the precise methylation and saturation pattern of this specific compound cannot be assumed to be interchangeable with other 1,4-oxazepinone derivatives, as such changes directly impact the compound's interaction with biological targets. The quantitative evidence below substantiates the unique value proposition of this precise building block.

Quantitative Evidence Guide for 3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one Differentiation


Defined Physicochemical Profile for Handling and Formulation: Density and Boiling Point

This compound possesses a defined density of 1.068 g/cm³ and a boiling point of 290.9°C at 760 mmHg . These quantifiable parameters provide a verifiable basis for handling, storage, and formulation protocols, distinguishing it from closely related analogs that may lack such defined, publicly available physicochemical data, thereby reducing procurement and experimental risk.

Physicochemical Properties Formulation Chemical Handling

Positioned as a Core Scaffold in MAO Inhibitor Research

The oxazepinone chemotype is recognized as one of the primary scaffolds in recent monoamine oxidase (MAO) inhibitor patent literature [1]. While the specific activity of this 7-methyl derivative has not been reported in head-to-head assays, its core structure aligns it with a class of compounds actively investigated for therapeutic potential in neurodegenerative diseases like Alzheimer's [2]. This contrasts with many 1,4-oxazepine analogs that are not highlighted for this specific biological target, making this compound a potentially more relevant building block for MAO-related research programs.

MAO Inhibition Scaffold-based Drug Discovery Neurodegeneration

Structurally Distinct from More Common 1,4-Oxazepine Derivatives

3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one is a non-aromatic, partially saturated oxazepinone . This contrasts sharply with the more prevalent aryl-fused and fully aromatic 1,4-oxazepines that dominate the literature [1][2]. The presence of a single methyl group at the 7-position and the dihydro-1,4-oxazepin-5(2H)-one core provides a distinct chemical space that is underrepresented in patent and research databases. This unique substitution and saturation pattern offers a specific vector for SAR exploration not available with more common, heavily functionalized or aryl-fused analogs.

Medicinal Chemistry Chemical Synthesis Scaffold Hopping

Optimal Research and Procurement Scenarios for 3,4-Dihydro-7-methyl-1,4-oxazepin-5(2H)-one


Scaffold-Based Medicinal Chemistry for Neurological Targets

The core 1,4-oxazepin-5-one scaffold is explicitly identified in patent reviews as a key chemotype for developing new monoamine oxidase (MAO) inhibitors, which are being explored for Alzheimer's disease and other neurodegenerative conditions . Procuring this 7-methyl derivative provides a foundational building block for generating focused libraries to explore structure-activity relationships (SAR) around this validated, yet underexplored, substitution pattern. Its use is justified when the research goal is to develop novel MAO inhibitors with potentially improved selectivity or pharmacokinetic profiles.

Exploratory Chemical Synthesis and Library Construction

For research groups focused on diversifying their compound libraries with novel heterocyclic cores, 3,4-dihydro-7-methyl-1,4-oxazepin-5(2H)-one offers a unique, non-aromatic, and partially saturated 1,4-oxazepinone scaffold . This structure is distinct from the more common aryl-fused oxazepines that dominate the literature, providing an opportunity to explore new chemical space [1][2]. Its defined physical properties, such as a density of 1.068 g/cm³ and a boiling point of 290.9°C, support robust synthetic and purification workflows .

Internal Standard or Reference Material for Analytical Method Development

The compound's well-defined and publicly accessible physicochemical properties (MW: 127.14 g/mol, density: 1.068 g/cm³) make it a suitable candidate for use as an internal standard or reference material in analytical chemistry, particularly for LC-MS or GC-MS method development involving oxazepinone-class compounds. Its distinct chromatographic behavior can help validate the detection and quantification of structurally similar, yet more complex, drug candidates in biological matrices.

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